molecular formula C7H5FN2O B12271906 7-Fluoro-1,3-benzoxazol-5-amine CAS No. 1268154-08-0

7-Fluoro-1,3-benzoxazol-5-amine

Cat. No.: B12271906
CAS No.: 1268154-08-0
M. Wt: 152.13 g/mol
InChI Key: BFSXQMXASCSKHG-UHFFFAOYSA-N
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Description

7-Fluoro-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another approach involves the reaction of 2-aminophenol with cyanogen bromide in ethanol at 60°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Aqueous hydrogen peroxide and ethanol are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme inhA in Mycobacterium tuberculosis, which is crucial for the biosynthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1,3-benzoxazol-2-amine
  • 2-Phenyl benzoxazole sulfonamide
  • 2-Piperidine-benzoxazole sulfonamide

Comparison

Compared to other benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-5-amine is unique due to the presence of the fluorine atom at the 7th position, which enhances its chemical stability and biological activity. Its specific interactions with molecular targets, such as the inhA enzyme, make it a promising candidate for therapeutic applications .

Properties

CAS No.

1268154-08-0

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2

InChI Key

BFSXQMXASCSKHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)F)N

Origin of Product

United States

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